molecular formula C25H22ClNO4 B12307165 N-Fmoc-3-chloro-D-homophenylalanine

N-Fmoc-3-chloro-D-homophenylalanine

Cat. No.: B12307165
M. Wt: 435.9 g/mol
InChI Key: CFUCQGYSVYOQID-UHFFFAOYSA-N
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Description

N-Fmoc-3-chloro-D-homophenylalanine is a synthetic amino acid derivative. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group, a chlorine atom on the phenyl ring, and an extended carbon chain compared to phenylalanine. This compound is primarily used in peptide synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-3-chloro-D-homophenylalanine typically involves the following steps:

    Protection of the amino group: The amino group of 3-chloro-D-homophenylalanine is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of automated peptide synthesizers and large-scale purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-3-chloro-D-homophenylalanine undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

    Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group.

Common Reagents and Conditions

    Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.

    Substitution Reactions: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Deprotected Amino Acid: Removal of the Fmoc group yields 3-chloro-D-homophenylalanine.

    Substituted Derivatives: Substitution reactions yield various derivatives depending on the nucleophile used.

Scientific Research Applications

N-Fmoc-3-chloro-D-homophenylalanine has several applications in scientific research:

    Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis.

    Medicinal Chemistry: It is used in the design and synthesis of peptide-based drugs and inhibitors.

    Biological Studies: It is used to study protein-protein interactions and enzyme-substrate interactions.

    Industrial Applications: It is used in the production of specialized peptides for research and therapeutic purposes.

Mechanism of Action

The mechanism of action of N-Fmoc-3-chloro-D-homophenylalanine is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. Once the desired peptide sequence is assembled, the Fmoc group is removed to expose the free amino group, allowing further modifications or interactions.

Comparison with Similar Compounds

Similar Compounds

    N-Fmoc-3-chloro-L-homophenylalanine: Similar structure but with the L-configuration.

    N-Fmoc-3-chloro-D-phenylalanine: Similar structure but without the extended carbon chain.

    N-Fmoc-3-chloro-L-phenylalanine: Similar structure but with the L-configuration and without the extended carbon chain.

Uniqueness

N-Fmoc-3-chloro-D-homophenylalanine is unique due to its D-configuration and the presence of both the Fmoc protecting group and the chlorine atom on the phenyl ring. This combination of features makes it particularly useful in the synthesis of specific peptides and in studying stereochemistry and reactivity in peptide synthesis.

Properties

Molecular Formula

C25H22ClNO4

Molecular Weight

435.9 g/mol

IUPAC Name

4-(3-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid

InChI

InChI=1S/C25H22ClNO4/c26-17-7-5-6-16(14-17)12-13-23(24(28)29)27-25(30)31-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-11,14,22-23H,12-13,15H2,(H,27,30)(H,28,29)

InChI Key

CFUCQGYSVYOQID-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC(=CC=C4)Cl)C(=O)O

Origin of Product

United States

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